N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide
Description
Introduction to N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide
Systematic Nomenclature and Structural Identification
This compound belongs to the cyclohexanecarboxamide family, characterized by a cyclohexane ring substituted with carboxamide and alkyl groups. Its systematic IUPAC name is derived from the parent cyclohexane structure, with substituents prioritized by Cahn-Ingold-Prelog rules:
- Carboxamide group at position 1.
- Isopropyl group at position 2.
- Methyl group at position 5.
- N-butyl chain attached to the amide nitrogen.
The molecular formula is C₁₅H₂₉NO , with a molar mass of 239.40 g/mol . The stereochemistry is critical, as the spatial arrangement of substituents influences physicochemical properties. For example, the trans configuration of the isopropyl and methyl groups minimizes steric hindrance, stabilizing the chair conformation of the cyclohexane ring .
Structural Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₉NO | |
| Exact Mass | 239.225 g/mol | |
| SMILES | CCCCNC(=O)C1CC(C(C)C)CCC1C | |
| InChIKey | QRNRDDOCTUBDCB-UHFFFAOYSA-N |
The SMILES string and InChIKey highlight the connectivity and stereochemical uniqueness, distinguishing it from analogs like N-ethyl-p-menthane-3-carboxamide (WS-3) .
Historical Development of Cyclohexanecarboxamide Derivatives
Cyclohexanecarboxamides gained prominence in the 1970s with the commercialization of WS-3 (N-ethyl-p-menthane-3-carboxamide), a cooling agent granted FEMA GRAS status for food and cosmetic applications . Early synthetic routes focused on Friedel-Crafts acylation and Schotten-Baumann amidation , but yields were limited by regioselectivity challenges.
Key milestones include:
- 1975 : Introduction of WS-3, showcasing the utility of carboxamides in sensory modulation .
- 1980s : Development of enantioselective synthesis techniques, enabling access to stereoisomers with distinct biological activities .
- 2000s : Computational modeling advances, such as density functional theory (DFT), which optimized substituent placement for target properties like hydrophobicity .
This compound emerged as a structural analog of WS-3, designed to enhance thermal stability and solubility in nonpolar matrices .
Position in Contemporary Organochemical Research
Recent studies emphasize the compound’s role in TRPM8 receptor modulation , a ion channel implicated in thermosensation and pain signaling. While WS-3 exhibits an EC₅₀ of 3.7 μM for TRPM8 activation , preliminary data suggest the bulkier N-butyl group in this derivative may alter binding kinetics, potentially reducing off-target effects .
Research Applications:
- Materials Science : Integration into polymers to create thermally responsive coatings. The carboxamide’s hydrogen-bonding capacity enhances intermolecular interactions, improving mechanical resilience .
- Catalysis : Use as a ligand in asymmetric hydrogenation, where the cyclohexane scaffold’s rigidity aids in chiral induction .
Ongoing work explores its utility in supramolecular chemistry , particularly in host-guest systems where the isopropyl and methyl groups act as steric directors .
Properties
CAS No. |
73410-11-4 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-butyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-5-6-9-16-15(17)14-10-12(4)7-8-13(14)11(2)3/h11-14H,5-10H2,1-4H3,(H,16,17) |
InChI Key |
HNQBHFPOOAHYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Substituted Cyclohexanecarboxylic Acid
- Raw Material : The synthesis often begins with menthol or a substituted cyclohexanol derivative as the chiral starting material.
- Chlorination : Menthol is converted to menthyl chloride using chlorinating agents such as thionyl chloride or Lucas reagent under controlled low temperatures (≤5°C) in ether solvents to preserve stereochemistry.
- Grignard Reaction and Carboxylation : The menthyl chloride undergoes a Grignard reaction with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide or other carboxylation agents to yield the corresponding cyclohexanecarboxylic acid derivative.
Activation of Carboxylic Acid
Amidation with Butylamine
- The acid chloride intermediate is reacted with butylamine to form the desired amide.
- Amidation can be catalyzed by amide catalysts (5–15 mol% relative to acid) to improve reaction rates and yields.
- Solvents such as benzene, toluene, or xylene are used, often employing azeotropic distillation to remove water formed during the reaction, driving the equilibrium toward amide formation and enhancing yield.
- Reaction temperatures are maintained at reflux or microboiling points for 2–4 hours to ensure complete conversion.
Alternative Synthetic Routes and Considerations
- Direct Amidation : Some methods avoid acid chloride intermediates by direct amidation of the carboxylic acid with butylamine in the presence of catalysts and dehydrating agents, simplifying the process and reducing hazardous reagents.
- Safety and Environmental Aspects : Use of toxic reagents like sodium cyanide in some cyanation steps is avoided due to safety concerns. Instead, milder chlorination and carboxylation methods are preferred.
- Solvent Selection : Mixed solvents of aromatic alkanes and aliphatic ethers are favored over traditional ethers (e.g., diethyl ether, tetrahydrofuran) due to higher boiling points and lower volatility, improving safety and reaction control during Grignard and carboxylation steps.
Research Findings and Data Summary
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Chlorination | Thionyl chloride, ether solvent, ≤5°C, 1–3 h | Maintains C-1 chirality; yields menthyl chloride intermediate |
| Grignard Formation & Carboxylation | Mg, CO2 or equivalent, mixed solvent (aromatic alkane + aliphatic ether) | Smooth reaction with reduced side reactions; improved carboxylation conversion |
| Acid Chloride Formation | Thionyl chloride, reflux | Activates acid for amidation; requires careful control to avoid racemization |
| Amidation | Butylamine, amide catalyst (5–15 mol%), benzene/toluene/xylene, reflux, 2–4 h | Direct amidation with azeotropic removal of water; high yield and purity of amide product |
Analytical and Structural Confirmation
- The final product, N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, is characterized by standard spectroscopic methods (NMR, IR, MS) and optical rotation to confirm stereochemistry.
- Purification typically involves crystallization from the reaction solvent, yielding yellow crystalline solids with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Applications
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is primarily studied for its potential therapeutic properties. Its applications include:
- Cooling Agent : The compound is utilized as a cooling agent in topical formulations, providing a refreshing sensation without the irritation often associated with menthol.
- Pain Relief : It has been investigated for its analgesic properties, particularly in formulations aimed at alleviating muscle and joint pain through its action on transient receptor potential (TRP) channels.
Cosmetic Industry
In cosmetics, this compound is valued for its sensory effects:
- Skin Care Products : It is incorporated into creams and lotions to enhance the user experience by providing a cooling sensation upon application .
- Dental Products : The compound is also used in oral care products such as toothpaste and mouthwash for its refreshing properties .
Food Industry
This compound serves as a flavoring agent:
- Flavor Enhancer : It can be used in various food products to impart a cooling effect, enhancing the overall flavor profile .
Case Studies
Several studies have highlighted the biological activities and potential applications of this compound:
| Study Title | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity Evaluation | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Analgesic Effects Study | Evaluate pain relief in animal models | Reduced pain response in models treated with the compound compared to controls | 2023 |
| Anti-inflammatory Properties Study | Investigate effects on inflammation | Decreased TNF-alpha levels by 50% in LPS-stimulated macrophages | 2025 |
Mechanism of Action
The mechanism of action of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. For example, its cooling effect is attributed to its interaction with transient receptor potential (TRP) channels, which are involved in temperature sensation .
Comparison with Similar Compounds
Key Identifiers :
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉NO |
| ChemSpider ID | Not explicitly stated in evidence |
| Registry Number (RN) | 73410-13-6 |
The compound’s stereochemistry and substituent arrangement suggest moderate lipophilicity, influenced by the branched sec-butyl group and alkylated cyclohexane ring.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Cyclohexane) | N-Alkyl Group | Key Differences |
|---|---|---|---|---|
| N-sec-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide | C₁₆H₂₉NO | 2-isopropyl, 5-methyl | sec-butyl | Reference compound; balanced lipophilicity |
| N-Isopropyl-2-isopropyl-5-methylcyclohexanecarboxamide | C₁₅H₂₇NO | 2-isopropyl, 5-methyl | isopropyl | Reduced steric bulk; higher polarity |
| N-tert-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide | C₁₆H₂₉NO | 2-isopropyl, 5-methyl | tert-butyl | Increased steric hindrance; lower solubility |
| N-Butyl-2,5-dimethylcyclohexanecarboxamide | C₁₄H₂₅NO | 2-methyl, 5-methyl | n-butyl | Simplified substituents; higher flexibility |
Key Findings :
N-Alkyl Group Impact :
- sec-Butyl (target compound): Balances lipophilicity and metabolic stability due to moderate branching, enhancing membrane permeability compared to linear n-butyl analogs .
- tert-Butyl : Increased steric hindrance may reduce enzymatic degradation but also limit solubility in aqueous environments.
- Isopropyl : Higher polarity improves water solubility but may shorten half-life in biological systems.
2,5-dimethyl: Simpler substituents reduce steric effects, increasing molecular flexibility but possibly diminishing target specificity.
Hypothetical Bioactivity :
- While specific data for RN 73410-13-6 is unavailable, structurally related carboxamides exhibit insecticidal or anesthetic properties. For example, N-alkylated cyclohexanecarboxamides with branched substituents often show enhanced bioactivity due to optimized lipophilicity and resistance to hydrolysis .
Biological Activity
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide, commonly referred to as WS-3, is a compound known for its cooling properties and potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
This compound is a synthetic compound that belongs to the class of amides. Its structure allows it to interact with various biological pathways, particularly those involving sensory receptors.
The primary mechanism of action for WS-3 is its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channels, which are responsible for cold sensation and pain modulation. Research indicates that WS-3 acts as an agonist for TRPM8, leading to increased intracellular calcium levels in response to cold stimuli. This activation is dose-dependent and exhibits a specific efficacy compared to other TRP channels like TRPV1 and TRPA1.
Key Findings on TRPM8 Activation
- EC50 Values : Studies have shown that WS-3 has an effective concentration (EC50) in the micromolar range, indicating its potency in activating TRPM8 channels. For instance, modifications in the chemical structure of similar compounds have resulted in EC50 values ranging from 2.91 μM to 11 nM for various derivatives .
- In Vivo Effects : In animal models, WS-3 has been observed to induce significant physiological responses such as increased tear production in guinea pigs at specific concentrations without causing nociceptive responses .
Biological Activities
The biological activities of WS-3 extend beyond cold sensation modulation. It has been studied for its potential therapeutic applications in various conditions:
- Anti-inflammatory Effects : Research indicates that WS-3 may possess anti-inflammatory properties by modulating neuronal growth factor (NGF) expression and influencing the crosstalk between nerve endings and skin cells .
- Cooling Agent : As a cooling agent, WS-3 is utilized in cosmetic formulations and food products due to its ability to evoke a cooling sensation without the irritation associated with menthol .
- Potential Therapeutic Uses : There is ongoing research into using WS-3 for metabolic syndrome, obesity management, and other metabolic disorders due to its effects on sensory receptors involved in thermoregulation and energy expenditure .
Case Studies
Several studies have highlighted the biological effects of WS-3:
- Study on Tear Production : A study involving guinea pigs demonstrated that application of WS-3 significantly increased tear production at a concentration of 100 µM without causing pain or discomfort .
| Study | Concentration | Effect |
|---|---|---|
| Tear Production in Guinea Pigs | 100 µM | Increased tear production without pain |
- Neuritis Outgrowth Inhibition : Another study reported that WS-3 inhibited neuritis outgrowth in dermal fibroblasts treated with histamine, suggesting its potential role in treating conditions associated with excessive neuronal activity .
Safety and Toxicology
Safety evaluations indicate that WS-3 has a low toxicity profile. In ocular toxicity studies involving rabbits, it was classified as non-irritating despite some hyperaemia observed during testing . Long-term studies have not shown significant adverse effects at typical usage levels.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-butyl-2-isopropyl-5-methylcyclohexanecarboxamide, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. A validated approach involves reacting 2-isopropyl-5-methylcyclohexanecarbonyl chloride with n-butylamine under anhydrous conditions (e.g., THF or DCM solvent, 0–5°C, 12–24 hours). Reaction efficiency is assessed using TLC, GC-MS for intermediate purity, and NMR for structural confirmation. For analogs like N-tert-butyl derivatives, refluxing with tert-butylamine yields >85% purity after recrystallization .
Q. What analytical techniques are critical for characterizing the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for structurally similar phosphonamidates . Chiral HPLC (e.g., Chiralpak® columns) and polarimetry can also distinguish enantiomers. Comparative NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) may resolve ambiguities in configurations .
Q. How can researchers standardize bioactivity assays for this compound to ensure reproducibility?
- Methodological Answer : Use validated protocols from analogous carboxamides, such as enzyme inhibition assays (e.g., COX-2 or lipoxygenase) with positive controls (e.g., indomethacin). Ensure solvent compatibility (DMSO <1% v/v) and replicate experiments ≥3 times. Reference studies on N,N-dimethylcyclohexanecarboxamide highlight the importance of dose-response curves and IC50 calculations .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for cyclohexanecarboxamide derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Conduct orthogonal assays (e.g., in vitro vs. cell-based) and validate compound purity via LC-HRMS. For example, discrepancies in antioxidant activity of hydroxamic acid analogs were resolved by controlling trace metal ions in buffer solutions .
Q. How can computational modeling predict molecular targets of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to identify potential binding sites. Pharmacophore modeling based on structurally related compounds (e.g., N-tert-butyl derivatives) can prioritize targets like GPCRs or ion channels . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., menthol derivatives) or asymmetric catalysis (e.g., BINAP ligands) during cyclization steps. For example, enantioselective synthesis of O-menthyl phosphonamidates achieved >90% ee via chiral amine catalysts . Monitor enantiomeric excess using chiral SFC (supercritical fluid chromatography) .
Q. How do substituent modifications (e.g., isopropyl vs. tert-butyl groups) impact the compound’s physicochemical properties?
- Methodological Answer : Perform QSPR (quantitative structure-property relationship) studies using software like COSMOtherm. Substituent bulkiness (e.g., tert-butyl) increases lipophilicity (logP), affecting membrane permeability. Compare with analogs like N-ethyl-2-isopropyl-5-methylcyclohexanecarboxamide (logP ~3.2) to predict bioavailability .
Methodological Considerations
- Data Validation : Cross-reference spectral data (NMR, IR) with databases like NIST Chemistry WebBook .
- Structural Analogues : Use PubChem’s similarity search (Tanimoto score >0.5) to identify bioactive analogs for comparative studies .
- Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test) to preemptively assess genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
